molecular formula C18H15FN4O2 B2795993 1-(3-fluorobenzyl)-N-(3-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040664-11-6

1-(3-fluorobenzyl)-N-(3-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2795993
CAS No.: 1040664-11-6
M. Wt: 338.342
InChI Key: BSNLEBBYEAALSA-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, solubility, and chemical stability. For this compound, the specific physical and chemical properties are not available in the retrieved information .

Scientific Research Applications

Metabolism and Disposition Studies

Research has explored the metabolism and disposition of potent HIV integrase inhibitors, utilizing 19F-NMR spectroscopy to support the selection of candidates for further development. This includes studies on the metabolic fate and excretion balance of compounds in rats and dogs, highlighting the importance of metabolism in the elimination process (Monteagudo et al., 2007).

Synthesis and Biological Evaluation

Researchers have synthesized and evaluated novel compounds containing the dihydropyridazine carboxamide moiety for their in vitro inhibitory activities against specific targets, such as c-Met kinase, and their cytotoxic activities against cancer cell lines. These studies aim to develop new therapeutic agents with improved efficacy and selectivity (Liu et al., 2020).

Analytical Method Development

Studies have also focused on the identification of new psychoactive substances (NPS), including the synthesis and evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists. This research is crucial for forensic science, providing insights into the pharmacological properties of these substances and aiding in the development of analytical methods for their detection (Doi et al., 2017).

Antimicrobial and Antitumor Activities

Other studies have investigated the antimicrobial and antitumor activities of novel synthetic compounds, contributing to the development of new drugs with potential therapeutic applications in treating infectious diseases and cancer (Patel & Patel, 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for this compound is not available in the retrieved information .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, the specific safety and hazards information for this compound is not available in the retrieved information .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(3-methylpyridin-2-yl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-12-4-3-9-20-17(12)21-18(25)15-7-8-16(24)23(22-15)11-13-5-2-6-14(19)10-13/h2-10H,11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNLEBBYEAALSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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